molecular formula C14H16N2O2 B11220746 3-cyclohexylquinazoline-2,4(1H,3H)-dione CAS No. 5943-92-0

3-cyclohexylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11220746
CAS No.: 5943-92-0
M. Wt: 244.29 g/mol
InChI Key: GCLQRXZTSYKTLA-UHFFFAOYSA-N
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Description

3-cyclohexylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The cyclohexyl group attached to the quinazoline core enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexylquinazoline-2,4(1H,3H)-dione typically involves the reaction of anthranilic acid derivatives with cyclohexyl isocyanate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency. The final product is purified using techniques like column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinazoline-2,4-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyclohexylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclohexylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: Lacks the cyclohexyl group, resulting in different physicochemical properties.

    3-phenylquinazoline-2,4(1H,3H)-dione: Contains a phenyl group instead of a cyclohexyl group, affecting its biological activity and stability.

    3-methylquinazoline-2,4(1H,3H)-dione:

Uniqueness

The cyclohexyl group in 3-cyclohexylquinazoline-2,4(1H,3H)-dione enhances its lipophilicity and stability, making it more suitable for certain applications compared to its analogs. This unique structural feature contributes to its distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

5943-92-0

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-cyclohexyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C14H16N2O2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,18)

InChI Key

GCLQRXZTSYKTLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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